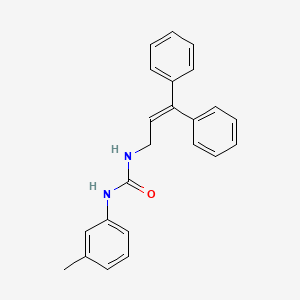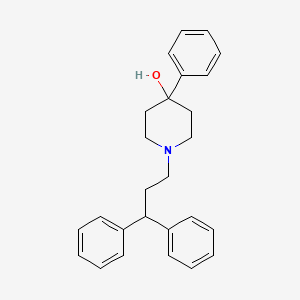
1-(3,3-Diphenylpropyl)-4-phenylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Diphenylpropyl)-4-phenylpiperidin-4-ol is a chemical compound that has garnered interest in various fields of scientific research It is known for its complex structure, which includes a piperidine ring substituted with phenyl groups and a hydroxyl group
Preparation Methods
The synthesis of 1-(3,3-diphenylpropyl)-4-phenylpiperidin-4-ol typically involves multiple steps. One common method includes the reaction of 3,3-diphenylpropylamine with a suitable piperidine derivative under controlled conditions. The reaction often requires the use of solvents like toluene and bases such as sodium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-(3,3-Diphenylpropyl)-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-(3,3-Diphenylpropyl)-4-phenylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used in the study of structure-activity relationships and as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,3-diphenylpropyl)-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. It is known to act on opioid receptors, particularly in the gastrointestinal tract, where it inhibits peristalsis and reduces diarrhea. This action is primarily mediated through the activation of peripheral opioid receptors .
Comparison with Similar Compounds
1-(3,3-Diphenylpropyl)-4-phenylpiperidin-4-ol can be compared with other similar compounds, such as:
3,3-Diphenylpropylamine: This compound shares a similar structural backbone but lacks the piperidine ring and hydroxyl group.
Difenoxin: A related compound used as an antidiarrheal agent, which also acts on opioid receptors.
Loperamide: Another antidiarrheal agent with a similar mechanism of action but different structural features. The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties .
Properties
Molecular Formula |
C26H29NO |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-(3,3-diphenylpropyl)-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C26H29NO/c28-26(24-14-8-3-9-15-24)17-20-27(21-18-26)19-16-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25,28H,16-21H2 |
InChI Key |
VJCUYHKRHUNZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


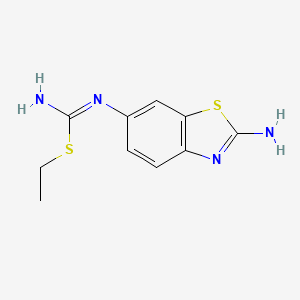
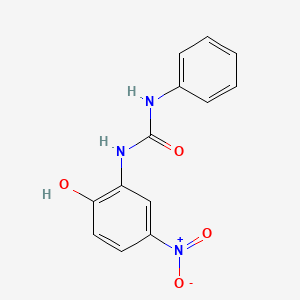
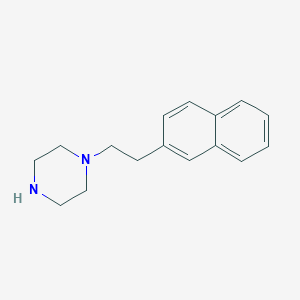

![1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B10839282.png)
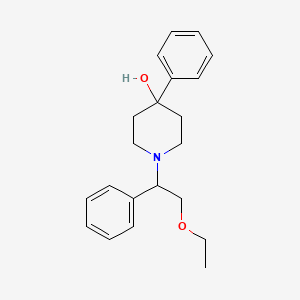
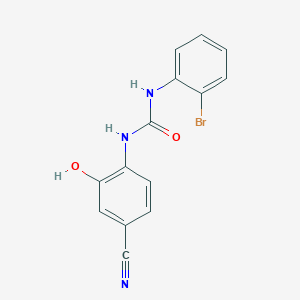
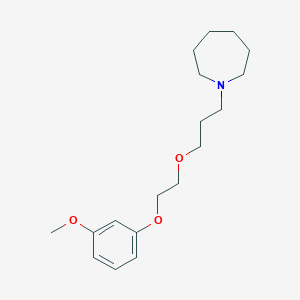

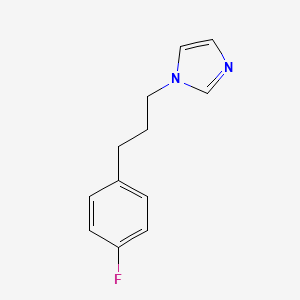

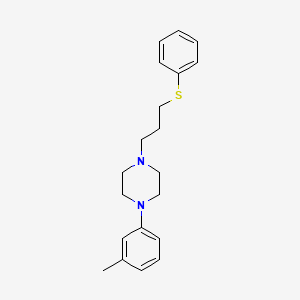
![Rel-1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B10839341.png)
